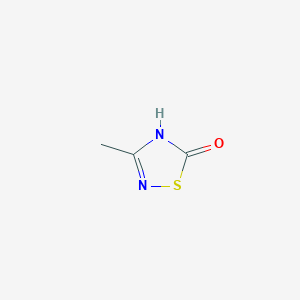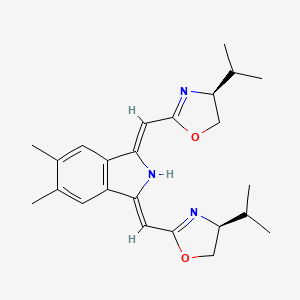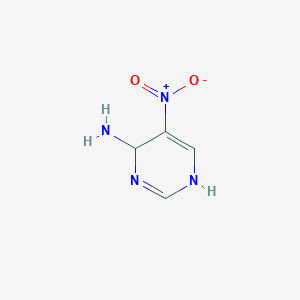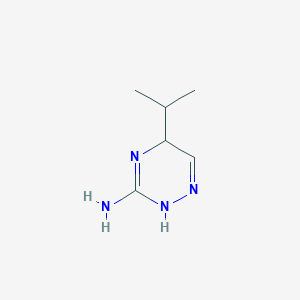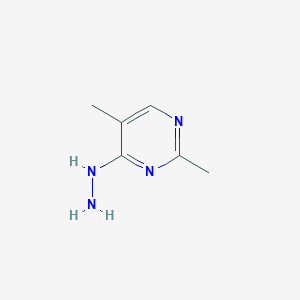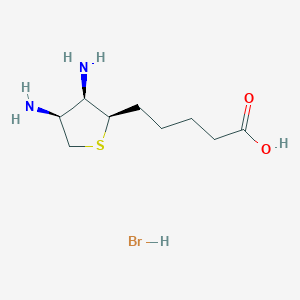
5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and multiple amine groups. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide typically involves multi-step organic synthesis. One common method includes the formation of the tetrahydrothiophene ring through a cyclization reaction, followed by the introduction of amine groups via nucleophilic substitution reactions. The final step often involves the addition of hydrobromic acid to form the hydrobromide salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amine groups or the thiophene ring.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction can yield modified amine groups or a reduced thiophene ring.
Aplicaciones Científicas De Investigación
5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and its interaction with specific molecular targets.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide involves its interaction with specific molecular targets and pathways. The amine groups and the sulfur atom in the thiophene ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, which underlie the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-hydroxy-3-methoxyphenyl)pentanoic acid: This compound shares a similar pentanoic acid backbone but differs in the functional groups attached to the ring structure.
(2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate: This compound has a similar stereochemistry but features a different ring system and functional groups.
Uniqueness
5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide is unique due to its combination of a tetrahydrothiophene ring and multiple amine groups. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H19BrN2O2S |
|---|---|
Peso molecular |
299.23 g/mol |
Nombre IUPAC |
5-[(2R,3R,4S)-3,4-diaminothiolan-2-yl]pentanoic acid;hydrobromide |
InChI |
InChI=1S/C9H18N2O2S.BrH/c10-6-5-14-7(9(6)11)3-1-2-4-8(12)13;/h6-7,9H,1-5,10-11H2,(H,12,13);1H/t6-,7-,9-;/m1./s1 |
Clave InChI |
PLWPYUCCJAASAU-JJVRHELESA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@H](S1)CCCCC(=O)O)N)N.Br |
SMILES canónico |
C1C(C(C(S1)CCCCC(=O)O)N)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


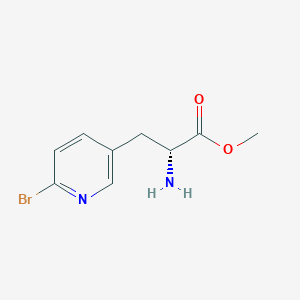
![1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl-](/img/structure/B13106287.png)
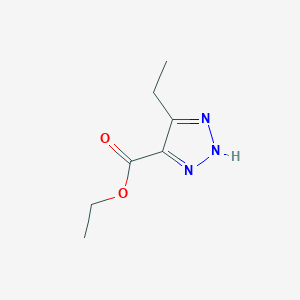
![2H-Benzo[F]isoindole-1-carbonitrile](/img/structure/B13106296.png)
![4-Methylpyrido[2,3-d]pyrimidine](/img/structure/B13106300.png)
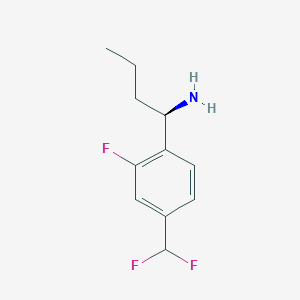
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106307.png)
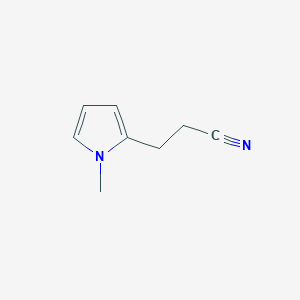
![4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine](/img/structure/B13106325.png)
